2-氨基-1-哌啶-1-基-乙酮

描述

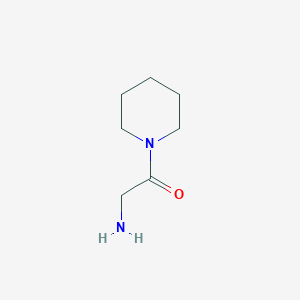

2-Amino-1-piperidin-1-yl-ethanone, also known by its IUPAC name 2-oxo-2-(1-piperidinyl)ethylamine, is a compound with the molecular formula C7H14N2O . It has a molecular weight of 142.20 g/mol . The compound is characterized by the presence of a piperidine ring, an amino group, and a ketone group .

Synthesis Analysis

A series of novel heterocyclic compounds containing both tetrazoles and piperidine nuclei together, namely, 1-(1-aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone, were synthesized by the treatment of the respective 2-chloro-1-(1-aryl-1H-tetrazol-5-yl)ethanone with piperidine in acetonitrile for 6 hours .Molecular Structure Analysis

The molecular structure of 2-Amino-1-piperidin-1-yl-ethanone consists of a piperidine ring attached to a carbon atom, which is further connected to an amino group and a carbonyl group . The InChI code for the compound is 1S/C7H14N2O/c8-6-7(10)9-4-2-1-3-5-9/h1-6,8H2 .Physical And Chemical Properties Analysis

2-Amino-1-piperidin-1-yl-ethanone has a molecular weight of 142.20 g/mol and a molecular formula of C7H14N2O . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 142.110613074 g/mol . The topological polar surface area is 46.3 Ų .科学研究应用

Drug Design and Synthesis

Piperidine derivatives, including 2-Amino-1-piperidin-1-yl-ethanone, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry, being present in more than twenty classes of pharmaceuticals . They are also used in the synthesis of various piperidine derivatives such as substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Anticancer Applications

A series of 2-amino-4-(1-piperidine) pyridine derivatives, which include 2-Amino-1-piperidin-1-yl-ethanone, have been designed as clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitors . ALK was originally discovered in anaplastic large cell lymphoma as a transmembrane receptor tyrosine kinase .

Antiviral Applications

Piperidine derivatives are utilized in different ways as antiviral agents . The piperidine nucleus is a pivotal cornerstone in the production of drugs, and its byproducts show several important pharmacophoric features .

Antimalarial Applications

Piperidine derivatives are also utilized as antimalarial agents . They have been found to exhibit a wide variety of biological activities, making them a vital fundament in the production of drugs .

Antimicrobial and Antifungal Applications

Piperidine derivatives are utilized as antimicrobial and antifungal agents . They have been found to exhibit a wide variety of biological activities, making them a vital fundament in the production of drugs .

Antihypertension, Analgesic, and Anti-inflammatory Applications

Piperidine derivatives are utilized as antihypertension, analgesic, and anti-inflammatory agents . They have been found to exhibit a wide variety of biological activities, making them a vital fundament in the production of drugs .

Anti-Alzheimer and Antipsychotic Applications

Piperidine derivatives are utilized as anti-Alzheimer and antipsychotic agents . They have been found to exhibit a wide variety of biological activities, making them a vital fundament in the production of drugs .

Anticoagulant Applications

Modesto et al. synthesized a line of 4-(piperidin-1-yl)pyridine derivatives. Structure activity relationship studies revealed that compound 33 exhibited strong factor IIa inhibition and showed good anticoagulant effect .

未来方向

作用机制

Target of Action

Similar compounds have been found to target various receptors and enzymes, contributing to their diverse biological activities .

Mode of Action

The specific nature of these interactions and their consequences would depend on the particular targets involved .

Biochemical Pathways

Compounds with similar structures have been found to influence a variety of biochemical pathways, leading to diverse downstream effects .

Pharmacokinetics

Its lipophilicity, as indicated by various Log P(o/w) values, is around 0.29 , which could affect its distribution within the body.

Result of Action

Based on the activities of similar compounds, it could potentially have a range of effects, depending on the specific targets and pathways involved .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound.

This compound, like many others, holds potential for the development of new therapeutic agents .

属性

IUPAC Name |

2-amino-1-piperidin-1-ylethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c8-6-7(10)9-4-2-1-3-5-9/h1-6,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVQXQAOYDOPPEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-1-piperidin-1-yl-ethanone | |

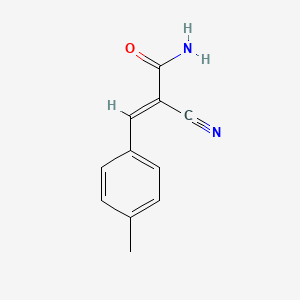

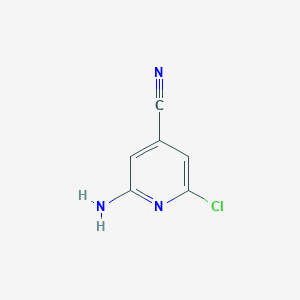

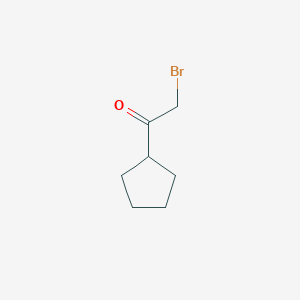

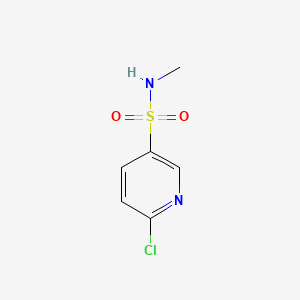

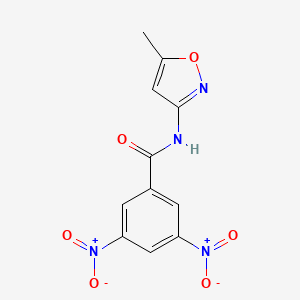

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-4-[4-(3-piperidin-1-ylpropoxy)phenyl]but-3-en-2-one](/img/structure/B3037648.png)

![2-[(chloroacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B3037649.png)

![3-Benzyl-3-azabicyclo[3.2.1]octan-8-OL](/img/structure/B3037656.png)